Amidox

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amidox is primarily used for bacterial infections . It is an antibiotic that works by preventing the synthesis of essential proteins required by bacteria to carry out vital functions .

Synthesis Analysis

This compound is synthesized from a compound called Azo-bis(isobutyroamidoxime). This compound is used as a functionalized initiator to prepare a liquid isoprene bearing amidoxime end groups via radical polymerization . The polymer is characterized by FT-IR, Gel Permeation Chromatography, and NMR .

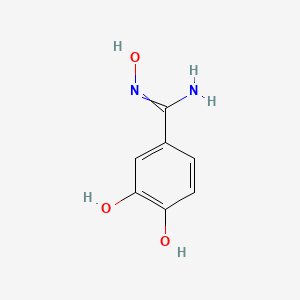

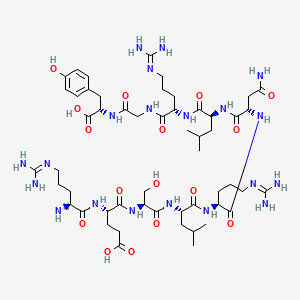

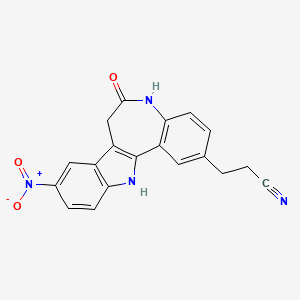

Molecular Structure Analysis

The molecular formula of this compound is C7H8N2O3 . The this compound molecule contains a total of 20 bonds. There are 12 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 ketone (aliphatic), 1 primary amine (aliphatic), 1 hydroxylamine (aliphatic), and 2 hydroxyl groups .

Chemical Reactions Analysis

During the amidoximation process, transformation details of poly(acrylonitrile) (PAN) to poly(amidoxime) (PAO) is critical for optimizing amidoximation conditions, which determine the physicochemical properties and adsorption capabilities of PAO-based materials . Metal-mediated reactions of amidoximes with nitrile ligands have also been studied .

Physical And Chemical Properties Analysis

The transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process are critical for optimizing amidoximation conditions, which determine the physicochemical properties and adsorption capabilities of PAO-based materials .

Scientific Research Applications

1. Antitumor Therapy and Apoptosis Induction

Amidox has been identified as a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis, particularly in tumor cells. This inhibition can induce apoptosis in cancer cells. For instance, this compound was found to induce apoptosis in HL-60 leukemia cells and had a significant impact on apoptosis pathways in different cell types (Grusch et al., 2001).

2. Enhancement of Chemotherapeutic Effects

This compound, when used in combination with other chemotherapy drugs like Ara-C, has shown additive cytotoxic effects. It works by modulating the formation of Ara-CTP, the active metabolite of Ara-C, enhancing its anticancer effectiveness in leukemia cells (Höchtl et al., 2004), (Bauer et al., 2004).

3. CO2 Capture and Storage

Amidoximes, including this compound, have been studied for their CO2 adsorption behavior. They offer new chemical terminals for selective CO2 binding, highlighting their potential in CO2 capture and storage applications (Yavuz et al., 2011), (Yavuz et al., 2011).

4. Iron Metabolism Interference

This compound and similar compounds have been shown to form iron complexes, which can interfere with iron metabolism in cancer cells. This property, however, is not solely responsible for their anticancer action (Fritzer‐Szekeres et al., 1997), (Fritzer‐Szekeres et al., 1997).

5. Biotransformation in Cancer Therapy

The metabolism and biotransformation of this compound in cancer therapy have been a subject of study. It's essential to understand its metabolism for effective cancer treatment (Salamon et al., 2000).

Mechanism of Action

Target of Action

Amidox, also known as 3,4 Dihydroxybenzamidoxime, primarily targets the enzyme Ribonucleotide Reductase (RR) . RR is the rate-limiting enzyme of deoxynucleoside triphosphate synthesis and is considered to be an excellent target of cancer chemotherapy . It also interacts with the Mitochondrial Amidoxime Reducing Component 1 (MARC1) .

Mode of Action

This compound inhibits the enzyme RR, which plays a crucial role in DNA synthesis . The cytotoxic action of this compound cannot be circumvented by the addition of Fe-ammonium citrate .

Biochemical Pathways

This compound affects the biochemical pathways related to the synthesis of deoxynucleoside triphosphates, which are essential for DNA replication . It also interacts with the MARC1 gene, which is associated with lower hepatic fat, reduction in liver enzymes, and protection from most causes of cirrhosis .

Pharmacokinetics

As a general rule, the adme (absorption, distribution, metabolism, and excretion) properties of a drug are affected by its physicochemical properties .

Result of Action

This compound has been shown to induce several apoptosis mechanisms in HL-60 cells . It has also been associated with lower hepatic fat, reduction in liver enzymes, and protection from most causes of cirrhosis .

Action Environment

It is known that this compound is used as an aquatic and systemic herbicide on wheat, corn, rangeland/pasture, sorghum, barley, and lawns to control broadleaf weeds .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Amidox interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme ribonucleotide reductase , which is crucial for DNA synthesis and repair in cells. This interaction disrupts the normal functioning of the bacteria, leading to their eventual death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce several apoptosis mechanisms in HL-60 cells

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the enzyme ribonucleotide reductase, inhibiting its function . This prevents the synthesis of essential proteins required by bacteria, thereby stopping their growth

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in several studies. This compound has been shown to have a stable effect on bacterial growth over time . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound dosage effects in animal models are limited, it is generally understood that the dosage must be carefully controlled to avoid toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ribonucleotide reductase

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known that this compound can interact with various biomolecules, which may influence its localization or accumulation .

Subcellular Localization

Studies have suggested that certain variants of this compound may cause protein instability and aberrant localization in hepatic cells .

properties

| { "Design of Synthesis Pathway": "The synthesis of Amidox can be achieved through a two-step process involving the reaction of an amine with nitrous acid followed by hydroxylamine hydrochloride.", "Starting Materials": [ "An amine (such as aniline or benzylamine)", "Nitrous acid", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve the amine in ethanol and add a solution of nitrous acid dropwise while maintaining a temperature between 0-5°C. Stir the mixture for 30 minutes.", "Step 2: Add a solution of hydroxylamine hydrochloride in ethanol to the reaction mixture and adjust the pH to 8-9 using sodium hydroxide. Stir the mixture for an additional 2 hours.", "Step 3: Filter the resulting solid, wash with ethanol, and dry under vacuum to obtain Amidox." ] } | |

CAS RN |

95933-72-5 |

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

N',3,4-trihydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9) |

InChI Key |

JOAASNKBYBFGDN-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=N\O)/N)O)O |

SMILES |

C1=CC(=C(C=C1C(=NO)N)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

3,4-dihydroxybenzamidoxime Amidox |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Amidox?

A1: this compound exerts its antineoplastic activity by inhibiting the enzyme ribonucleotide reductase (RR) [, , , , ]. RR is a critical enzyme involved in the de novo synthesis of DNA, making it an attractive target for cancer chemotherapy [].

Q2: How does this compound affect DNA synthesis in cancer cells?

A2: this compound significantly decreases intracellular concentrations of deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxyadenosine triphosphate (dATP) in HL-60 human promyelocytic leukemia cells []. These nucleotides are essential building blocks for DNA synthesis, and their depletion inhibits this process, ultimately leading to cancer cell death.

Q3: Has this compound demonstrated synergistic effects with other anticancer agents?

A3: Yes, combining this compound with Arabinofuranosylcytosine (Ara-C) resulted in a more than additive cytotoxic effect in both growth inhibition and soft agar assays using HL-60 cells []. This suggests a potential benefit in combining this compound with other chemotherapeutic agents.

Q4: Does this compound possess any DNA-protective properties?

A5: Yes, this compound exhibits a strong capacity for scavenging free radicals []. In a study using hydrogen peroxide-induced DNA damage, this compound demonstrated a greater ability to protect plasmid DNA from damage compared to hydroxyurea, Didox, and Trimidox []. This antioxidant property may contribute to its overall therapeutic potential.

Q5: Are there any known genotoxic concerns with this compound?

A6: Interestingly, while structurally related compounds Didox and Trimidox were found to be mutagenic in a reverse mutation assay using Salmonella typhimurium strains, this compound did not show any mutagenic activity []. This difference highlights the importance of structural features in determining the safety profile of these compounds.

Q6: Does this compound interact with iron?

A7: While not extensively studied, there is evidence suggesting that this compound, as well as its analog Didox (3,4-dihydroxybenzohydroxamic acid), possesses iron-binding capacity [, ]. The implications of this interaction on this compound's mechanism of action and potential side effects remain to be fully elucidated.

Q7: What is the current status of this compound in terms of clinical development?

A8: this compound is currently undergoing preclinical studies []. Further research, including in vivo efficacy studies, pharmacokinetic profiling, and safety assessments, are needed to determine its potential for clinical translation as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B1664798.png)

![5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide](/img/structure/B1664809.png)